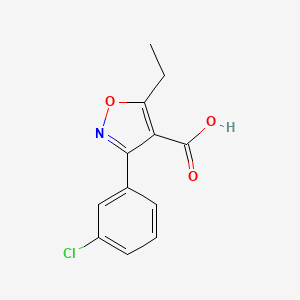
2-Aminoheptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoheptanamide is an organic compound with the molecular formula C7H16N2O It belongs to the class of fatty amides, which are carboxylic acid amide derivatives of fatty acids This compound is characterized by the presence of an amino group (-NH2) attached to the heptane chain, making it a primary amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Aminoheptanamide can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of heptanoyl chloride with ammonia can yield this compound. Another method involves the reductive amination of heptanal with ammonia, followed by the reduction of the resulting imine to form the amine.
Industrial Production Methods: Industrial production of this compound typically involves the use of biotransformation and chemical synthesis. For example, L-threonine can be used as an initial raw material to prepare L-2-aminobutyric acid through biotransformation. This is followed by esterification and ammonolysis reactions to obtain the target compound . This method is advantageous due to its mild reaction conditions, high yield, and environmental friendliness.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Aminoheptanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and ammonia or amines are typically used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and halogen acids.
Wissenschaftliche Forschungsanwendungen
2-Aminoheptanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Aminoheptanamide involves its interaction with specific molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in various biochemical reactions. It can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Aminoheptane: A secondary alkyl amine used in the synthesis of other organic compounds.
2-Amino-6-methylheptane: A derivative with a methyl group on the heptane chain.
Heptanamide: A fatty amide similar in structure but lacking the amino group.
Uniqueness: 2-Aminoheptanamide is unique due to the presence of both an amino group and an amide group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its specific properties and reactivity distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
53726-15-1 |
|---|---|
Molekularformel |
C7H16N2O |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
2-aminoheptanamide |
InChI |
InChI=1S/C7H16N2O/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H2,9,10) |
InChI-Schlüssel |
UMGJWCXKSKEXOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



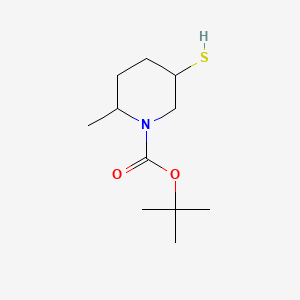

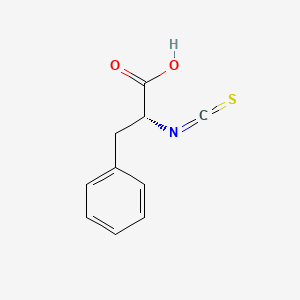
![Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B13637978.png)




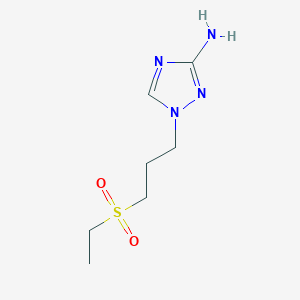

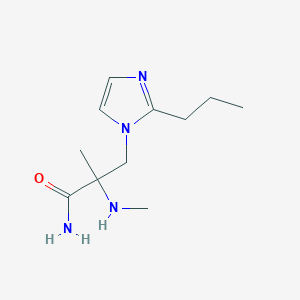
![N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester](/img/structure/B13638013.png)
